molecular formula C7H5Cl2FS B6316486 (Dichlorofluoromethylthio)benzene, 90% CAS No. 130755-47-4

(Dichlorofluoromethylthio)benzene, 90%

Cat. No. B6316486
CAS RN: 130755-47-4
M. Wt: 211.08 g/mol
InChI Key: CUJGVWFQYMVCLQ-UHFFFAOYSA-N
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Description

(Dichlorofluoromethylthio)benzene, or DCFMB, is an organic compound with a wide range of applications in scientific research. DCFMB is a colorless liquid with a melting point of -90°C and a boiling point of 74°C. It is a versatile reagent that can be used in a variety of laboratory experiments, and its unique properties make it a valuable tool for chemists and biologists alike.

Scientific Research Applications

DCFMB is widely used in scientific research due to its unique properties. It is used as a reagent in organic synthesis, as a catalyst in reactions, and as a solvent for organic compounds. It has also been used as a surfactant and as a stabilizer for a variety of organic compounds. Additionally, it has been used in chemical and biochemical studies, such as the study of enzyme catalysis and the study of chemical reactions.

Mechanism of Action

DCFMB is a strong Lewis acid and is able to form strong bonds with other molecules. It can form complex structures with other molecules, and this allows it to act as a catalyst in chemical reactions. Additionally, it can act as a solvent for other molecules, allowing them to dissolve in it. This makes it a useful reagent in organic synthesis.
Biochemical and Physiological Effects
DCFMB is a relatively non-toxic compound and is generally considered to be safe for use in laboratory experiments. It has been shown to have no adverse effects on human cells or enzymes. Additionally, it has been shown to have no significant effect on the biochemical or physiological processes of organisms.

Advantages and Limitations for Lab Experiments

DCFMB has several advantages for use in laboratory experiments. It is a non-toxic compound, making it safe for use in experiments. Additionally, its unique properties make it a versatile reagent for use in organic synthesis and chemical and biochemical studies. However, it is important to note that DCFMB is a volatile compound and must be stored in a well-ventilated area. Additionally, it is flammable and should be handled with care.

Future Directions

DCFMB is a versatile compound with a wide range of applications in scientific research. As such, there is a lot of potential for further research into its properties and potential uses. Possible future directions include the development of new methods for synthesizing DCFMB, the development of new applications for DCFMB in scientific research, and the development of new techniques for using DCFMB in laboratory experiments. Additionally, further research into the biochemical and physiological effects of DCFMB could provide valuable insight into its potential uses in medicine and other fields.

Synthesis Methods

DCFMB is synthesized through a reaction of chlorotrifluoromethanesulfonyl chloride and benzene. The reaction is conducted in an inert atmosphere at a temperature of -78°C and produces a yield of 90%. The reaction is catalyzed by a base, such as potassium carbonate or sodium hydroxide, and the reaction is complete when the reaction mixture is heated to room temperature.

properties

IUPAC Name

[dichloro(fluoro)methyl]sulfanylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Cl2FS/c8-7(9,10)11-6-4-2-1-3-5-6/h1-5H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUJGVWFQYMVCLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SC(F)(Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Cl2FS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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